molecular formula C11H14BrClN2 B577501 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine CAS No. 1261940-25-3

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

Cat. No.: B577501
CAS No.: 1261940-25-3
M. Wt: 289.601
InChI Key: LJISIBKGVWYZLX-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine typically involves the reaction of 2-bromo-5-chloroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce quinones.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

    1-(2-Bromo-5-chlorophenyl)piperazine: Lacks the methyl group on the piperazine ring.

    1-(2-Bromo-4-chlorophenyl)-4-methylpiperazine: Differently substituted phenyl ring.

    1-(2-Bromo-5-fluorophenyl)-4-methylpiperazine: Fluorine instead of chlorine on the phenyl ring.

Uniqueness: 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methyl group, provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJISIBKGVWYZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682143
Record name 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-25-3
Record name 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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